molecular formula C9H10N2O B6616174 3,5-dimethyl-1,2-benzoxazol-6-amine CAS No. 1190892-25-1

3,5-dimethyl-1,2-benzoxazol-6-amine

Cat. No.: B6616174
CAS No.: 1190892-25-1
M. Wt: 162.19 g/mol
InChI Key: MDVWGNWRBJDHKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dimethyl-1,2-benzoxazol-6-amine is a heterocyclic aromatic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzene ring fused to an oxazole ring, with two methyl groups at positions 3 and 5, and an amine group at position 6.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-1,2-benzoxazol-6-amine typically involves the condensation of 2-aminophenol with appropriate aldehydes or ketones. One common method includes the reaction of 2-aminophenol with 3,5-dimethylbenzaldehyde in the presence of a catalyst such as titanium tetraisopropoxide (TTIP) and an oxidizing agent like hydrogen peroxide (H₂O₂) in ethanol . The reaction is carried out at elevated temperatures, usually around 50-60°C, to yield the desired benzoxazole derivative.

Industrial Production Methods

Industrial production of benzoxazole derivatives often employs continuous flow reactors to enhance yield and efficiency. Catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts are used to facilitate the reaction under controlled conditions . The use of environmentally friendly solvents and green chemistry principles is also emphasized to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-1,2-benzoxazol-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where the amine group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenating agents, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzoxazole derivatives.

Scientific Research Applications

3,5-Dimethyl-1,2-benzoxazol-6-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-dimethyl-1,2-benzoxazol-6-amine involves its interaction with various molecular targets and pathways. The compound’s planar structure allows it to efficiently interact with biological targets through π-π stacking and hydrogen bonding . It can inhibit specific enzymes or receptors, leading to its observed biological activities, such as antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole: The parent compound, known for its wide range of biological activities.

    2-Aminobenzoxazole: Similar structure but with an amine group at position 2.

    3,5-Dimethylbenzoxazole: Lacks the amine group at position 6.

Uniqueness

3,5-Dimethyl-1,2-benzoxazol-6-amine is unique due to the presence of both methyl groups and the amine group, which confer specific chemical and biological properties. Its structure allows for versatile functionalization, making it a valuable compound in various research fields.

Properties

IUPAC Name

3,5-dimethyl-1,2-benzoxazol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-5-3-7-6(2)11-12-9(7)4-8(5)10/h3-4H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDVWGNWRBJDHKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1N)ON=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.